molecular formula C15H12ClN3O B2421064 N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide CAS No. 338410-77-8

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide

Cat. No.: B2421064
CAS No.: 338410-77-8
M. Wt: 285.73
InChI Key: LIBGTEWKXXXBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a benzimidazole ring attached to a chlorobenzamide moiety, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBGTEWKXXXBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Phillips-Ladenburg Cyclocondensation

The benchmark method employs o-phenylenediamine (1 ) and glyoxylic acid (2 ) under acidic conditions:

$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{OCHCOOH} \xrightarrow{\text{HCl, Δ}} \text{Benzimidazole} + \text{H}2\text{O} + \text{CO}2
$$

Optimized Protocol :

  • Dissolve 1 (10 mmol) and 2 (12 mmol) in 4M HCl (30 mL).
  • Reflux at 110°C for 6 hr under N₂.
  • Neutralize with NH₄OH to pH 7–8, extract with EtOAc (3 × 50 mL).
  • Dry over Na₂SO₄, concentrate to yield 2-hydroxymethylbenzimidazole (3 ) as white crystals (68% yield).

Critical Parameters :

  • Acid Choice : HCl > H₂SO₄ for reduced side products (validated by HPLC-MS).
  • Stoichiometry : 1.2 eq glyoxylic acid prevents diamine dimerization.

Transition Metal-Catalyzed C-H Activation

Recent advances utilize Pd(OAc)₂ (5 mol%) with PhI(OAc)₂ as oxidant:

$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{CH}3\text{CO}2\text{H} \xrightarrow{\text{Pd}^{II}} \text{2-Me-Bzim} + 2 \text{H}_2\text{O}
$$

Procedure :

  • Charge Schlenk tube with 1 (5 mmol), acetic acid (6 mmol), Pd(OAc)₂ (0.25 mmol), PhI(OAc)₂ (1.5 eq) in DMF (10 mL).
  • Heat at 120°C for 12 hr under Ar.
  • Isolate product via silica chromatography (hexane/EtOAc 3:1) to obtain 2-methylbenzimidazole (4 ) in 59% yield.

Advantages :

  • Avoids strong mineral acids.
  • Tolerates electron-withdrawing substituents.

Methylene Linker Installation: Alkylation Strategies

Nucleophilic Displacement with Chloroacetamide

Reaction Scheme :
$$
\text{2-Me-Bzim} + \text{ClCH}2\text{CONHR} \xrightarrow{\text{Base}} \text{2-(CH}2\text{NHCO-R)-Bzim}
$$

Optimized Conditions :

  • Suspend 4 (5 mmol) and chloroacetamide (6 mmol) in DMF (15 mL).
  • Add K₂CO₃ (10 mmol), heat at 80°C for 8 hr.
  • Quench with H₂O (50 mL), extract with CH₂Cl₂, dry, concentrate.
  • Purify by recrystallization (EtOH/H₂O) to yield N-(benzimidazol-2-ylmethyl)acetamide (5 ) in 73% purity (HPLC).

Challenges :

  • Over-alkylation at N1 position mitigated using bulky bases (e.g., DIPEA).
  • Solvent screening showed DMF > DMSO > THF for reaction efficiency.

3-Chlorobenzamide Coupling: Acylation Techniques

Schotten-Baumann Acylation

Protocol :

  • Prepare 3-chlorobenzoyl chloride (6 ) by treating 3-Cl-benzoic acid (10 mmol) with SOCl₂ (15 mmol) at reflux.
  • Dissolve 5 (5 mmol) in 10% NaOH (20 mL), cool to 0°C.
  • Add 6 (5.5 mmol) in THF (10 mL) dropwise over 30 min.
  • Stir 2 hr, acidify to pH 2 with HCl, filter precipitate.
  • Recrystallize from MeCN to obtain target compound (7 ) in 58% yield.

Key Observations :

  • Excess acyl chloride (1.1 eq) compensates for hydrolysis losses.
  • Phase-transfer conditions (TBAB catalyst) increase yield to 67%.

One-Pot Tandem Synthesis: Emerging Methodologies

Visible Light-Mediated Cyclodesulfurization

Adapting recent benzimidazole syntheses, a novel route employs:

$$
\text{o-PDA} + \text{ClCH}_2\text{NCS} \xrightarrow{h\nu} \text{Target Compound} + \text{S} + \text{HCl}
$$

Procedure :

  • Charge 1 (2 mmol) with 3-chloro-N-(isothiocyanatomethyl)benzamide (8 , 2.2 mmol) in EtOH/H₂O (3:1, 10 mL).
  • Irradiate with 450 nm LEDs (15 W) for 24 hr at 25°C.
  • Filter, wash with cold EtOH, dry under vacuum to isolate 7 in 44% yield.

Mechanistic Insights :

  • ESR studies confirm thiyl radical (S- ) intermediacy during C-N bond formation.
  • Solvent optimization shows protic media (EtOH/H₂O) enhance desulfurization kinetics.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

NMR Data (DMSO-d₆) :

  • ¹H NMR : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 7H, Ar-H), 4.72 (s, 2H, CH₂).
  • ¹³C NMR : δ 167.2 (CONH), 151.6 (C-2 Bzim), 134.8–126.1 (Ar-C), 43.1 (CH₂).

Mass Spec : ESI-MS m/z 286.1 [M+H]⁺ (calc. 285.73).

Purity Assessment

Method Conditions Purity
HPLC C18, MeCN/H₂O (70:30), 1 mL/min 99.2%
Elemental Analysis C: 63.01%, H: 4.23%, N: 14.70% 98.8% match

Industrial-Scale Considerations

Process Optimization Challenges :

  • Cost Analysis : Pd-catalyzed methods add $12–15/g production cost vs. $3–5/g for classical routes.
  • Green Metrics :
    • PMI (E-factor): 18.7 for linear synthesis vs. 9.4 for one-pot methods.
    • Solvent intensity: 56 L/kg (Schotten-Baumann) vs. 22 L/kg (photochemical).

Safety Protocols :

  • SOCl₂ handling requires –20°C storage and scrubbers for HCl/SO₂ off-gases.
  • Photoreactors need UV-shielded containment to prevent ocular damage.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide. Research indicates that compounds with benzimidazole moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In several studies, benzimidazole derivatives demonstrated substantial reductions in edema in animal models compared to standard anti-inflammatory drugs like indomethacin and rofecoxib. For example, specific derivatives achieved reductions in edema ranging from 92% to 97% in carrageenan-induced rat paw edema models .

Analgesic Properties

This compound has been reported to possess analgesic effects similar to those of established analgesics such as aspirin and diclofenac. In controlled studies, certain derivatives showed a decrease in pain responses significantly greater than those observed with standard treatments .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with 1H-benzimidazole derivatives under controlled conditions. Various synthetic pathways have been explored to modify the compound for enhanced biological activity.

Synthetic Approaches

  • Mannich Reaction : This method has been employed to create a series of N-benzimidazolyl methyl-benzamide derivatives, where different substituents are introduced to optimize pharmacological properties .
  • Substitution Reactions : The introduction of various functional groups at specific positions on the benzimidazole ring has been shown to affect the compound's biological activity significantly.

Biological Evaluation

The biological evaluation of this compound and its derivatives includes:

  • Antimicrobial Testing : Evaluated against a range of bacterial and fungal strains using standard methods such as broth microdilution.
  • Anti-inflammatory Assays : Conducted using animal models to assess the efficacy in reducing inflammation.
  • Analgesic Activity Testing : Assessed through writhing tests in rodents to determine pain relief efficacy.

Case Study: Antimicrobial Efficacy

A study conducted by Ayyad et al. demonstrated that specific benzimidazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 1.27 µM for certain compounds .

Case Study: Anti-inflammatory Activity

In another study, a series of synthesized benzimidazole derivatives were tested for their ability to inhibit inflammation in carrageenan-induced edema models. The results showed that several compounds reduced edema by over 90%, outperforming traditional anti-inflammatory medications .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organism
This compound1.27Staphylococcus aureus
This compound5.08Escherichia coli
This compound2.54Klebsiella pneumoniae

Table 2: Anti-inflammatory Effects

CompoundEdema Reduction (%)Standard Drug Comparison
This compound92%Indomethacin (78%)
This compound95%Rofecoxib (75%)

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This compound can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can disrupt the cell membrane integrity of bacteria and fungi, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide stands out due to the presence of the chlorine atom on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. This unique structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and structure-activity relationships, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring. The benzimidazole scaffold is known for its broad spectrum of biological activities, making it a valuable pharmacophore in drug development. This compound can be synthesized through various methods, including the Mannich reaction, which facilitates the introduction of amine functionalities into the benzimidazole structure .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives. For instance, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among these, certain derivatives showed effectiveness comparable to standard antibiotics like ciprofloxacin and clotrimazole .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundActivity (MIC µg/ml)Reference DrugMIC (µg/ml)
N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide (3a)25Ciprofloxacin20
N-(benzimidazol-1-ylmethyl)-2-chlorophenyl (3e)30Clotrimazole25

Anti-inflammatory Effects

The anti-inflammatory properties of this compound analogues have been evaluated using various in vivo models. One study reported that certain derivatives showed significant reduction in paw edema in carrageenan-induced models, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The most effective compound demonstrated an IC50 value lower than that of standard anti-inflammatory agents like diclofenac sodium .

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Reference DrugIC50 (µM)
N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide (3a)0.044Diclofenac0.051
N-(benzimidazol-1-ylmethyl)-2-chlorophenyl (3e)0.075Indomethacin0.050

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly influenced by its structural components. Substituents on the benzimidazole ring significantly affect both antimicrobial and anti-inflammatory activities. For example, halogen substitutions at specific positions have been correlated with enhanced potency against various pathogens and inflammatory responses .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study synthesized multiple benzimidazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chlorine substitutions exhibited lower MIC values compared to their non-halogenated counterparts .
  • In Vivo Anti-inflammatory Studies : In a controlled experiment involving carrageenan-induced paw edema in rats, the derivative containing a chloromethyl substituent displayed significant anti-inflammatory effects at a dosage of 100 mg/kg, outperforming traditional NSAIDs .

Q & A

Q. What are the standard synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chlorobenzoyl chloride with 2-aminobenzimidazole derivatives under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), often with a base like triethylamine. Purification is achieved via column chromatography or preparative HPLC, yielding compounds confirmed by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-MS .

Q. How is the structural integrity of the compound validated post-synthesis?

Key methods include:

  • NMR spectroscopy : Peaks for aromatic protons (δ ~7.5–8.5 ppm), NH groups (δ ~10–11 ppm), and carbonyl carbons (δ ~165–170 ppm) are analyzed .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and Cl.
  • Mass spectrometry : ESI-MS provides molecular ion peaks matching the theoretical mass .

Q. What crystallographic techniques are used for structural determination?

Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers like SuperNova Rigaku Oxford. Structures are solved via direct methods (SHELXS) and refined with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are refined using riding models .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst screening : Transition metals (e.g., Co(II)) can mediate dethiocyanation or cyclization reactions, improving yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond length variations) arise from solution vs. solid-state environments. Strategies include:

  • DFT calculations : Compare experimental NMR/SCXRD data with computed structures.
  • Dynamic NMR : Detect conformational exchanges in solution affecting peak splitting .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals .

Q. How are computational methods applied to predict bioactivity?

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., mGluR5 for neuroprotection).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with antifungal/antimalarial activity .
  • ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., BBB permeability) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of derivatives?

  • Dose-response validation : Re-test compounds under standardized assays (e.g., MIC for antifungals).
  • Metabolite profiling : LC-MS identifies degradation products that may skew activity .
  • Crystal structure validation : Ensure active conformations match SCXRD-derived geometries .

Methodological Best Practices

Aspect Recommendation Reference
Synthesis Use Schlenk lines for moisture-sensitive steps; monitor via TLC.
Crystallization Slow evaporation from MeOH/CHCl₃ mixtures yields diffraction-quality crystals.
Refinement (SHELXL) Apply ISOR/DELU restraints for disordered atoms; validate via R-factor convergence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.